(2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile
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Overview
Description
(2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile is a heterocyclic compound that features both benzimidazole and pyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and stability. This compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile typically involves the condensation of benzimidazole derivatives with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ catalysts and optimized reaction conditions to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole derivatives with reduced functional groups. Substitution reactions typically result in alkylated or acylated benzimidazole-pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for further research in enzyme kinetics and molecular biology.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways is of particular interest.
Industry
Industrially, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyridine derivatives: Widely used in pharmaceuticals for their therapeutic effects and as intermediates in organic synthesis.
Uniqueness
What sets (2E)-1H-benzimidazol-2-yl(1-methylpyridin-2(1H)-ylidene)ethanenitrile apart is its combined structure of benzimidazole and pyridine. This dual functionality enhances its reactivity and potential biological activity, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(2E)-2-(1H-benzimidazol-2-yl)-2-(1-methylpyridin-2-ylidene)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-19-9-5-4-8-14(19)11(10-16)15-17-12-6-2-3-7-13(12)18-15/h2-9H,1H3,(H,17,18)/b14-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQLOHLECZYMOM-SDNWHVSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CC=C/C1=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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